Chlorindazone DS
Overview
Description
Chlorindazone DS is a transfer reagent used in analytical chemistry. It can be used to detect copper, titanium, and other elements. It is also used as a pretest for the determination of chlorinated hydrocarbons in industrial wastewater . The detection limit of this reagent is usually less than 0.01 ppm .
Molecular Structure Analysis
Chlorindazone DS has the chemical formula C17H9ClN4Na2O7S2 and a molecular weight of 526.84 g/mol . Its structure includes a 6-Chloro-1H-indazol-3-yl group .Chemical Reactions Analysis
Chlorindazone DS is used as a transfer reagent in analytical chemistry, particularly in the detection of copper, titanium, and other elements . It’s also used in the determination of chlorinated hydrocarbons in industrial wastewater .Physical And Chemical Properties Analysis
Chlorindazone DS is a solid substance with a molecular weight of 526.84 g/mol . It’s typically stored at 2°C - 8°C, kept dry, and under inert gas: Nitrogen .Scientific Research Applications
Scientific Research Applications of Chlorindazone DS
Analytical Reagent for Gunshot Residue Detection Chlorindazone DS has been identified as an important analytical reagent for the detection of gunshot residues from newly introduced ammunition. This application stems from its synthesis as an azo dye. A simplified synthesis of its precursor, 3-amino-6-chloroindazole, has been developed to facilitate its use in this area (Voss & Eichner, 2000).
General Applications While specific applications of Chlorindazone DS are highlighted, it's important to note that the broader scope of its use in scientific research is not extensively detailed in the available literature. However, its chemical properties, particularly as an azo dye, suggest potential uses in various analytical and chemical studies.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(6-chloro-1H-indazol-3-yl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O7S2/c18-9-1-3-12-13(7-9)19-21-17(12)22-20-15-11-4-2-10(30(24,25)26)5-8(11)6-14(16(15)23)31(27,28)29/h1-7,23H,(H,19,21)(H,24,25,26)(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXDTBRHUUMLAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=NC3=NNC4=C3C=CC(=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945978 | |
Record name | 4-[2-(6-Chloro-1H-indazol-3-yl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorindazone DS | |
CAS RN |
23287-85-6 | |
Record name | Chlorindazone DS | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023287856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-(6-Chloro-1H-indazol-3-yl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10945978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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